3,4-Dibromothiophen-2-ylmagnesium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;3,4-dibromo-2H-thiophen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFASIUIHATDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]S1)Br)Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3MgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dibromothiophen 2 Ylmagnesium Bromide
Direct Magnesium Insertion Strategies
The traditional approach to forming Grignard reagents involves the direct oxidative insertion of magnesium metal into a carbon-halogen bond. adichemistry.comalfredstate.edu In the context of producing 3,4-Dibromothiophen-2-ylmagnesium bromide, this strategy would utilize 2,3,4-tribromothiophene (B1329577) as the starting material. The reaction involves the insertion of a magnesium atom into the most labile carbon-bromine bond, which is typically the one at the α-position (C-2) of the thiophene (B33073) ring due to the electronic influence of the sulfur heteroatom.
Optimization of Reaction Conditions and Solvent Systems (e.g., Tetrahydrofuran (B95107), Diethyl Ether)
The success of a direct magnesium insertion reaction is highly dependent on the careful optimization of reaction parameters, particularly the choice of solvent. Ethereal solvents such as Tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard choices because they solvate and stabilize the forming Grignard reagent through coordination with the magnesium center. adichemistry.comwikipedia.org
Tetrahydrofuran (THF): THF is a highly polar aprotic solvent that is excellent at solvating Grignard reagents, often leading to faster reaction rates compared to diethyl ether. researchgate.net Its ability to form stable complexes with the magnesium halide can influence the Schlenk equilibrium, which describes the balance between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. adichemistry.comresearchgate.net
Diethyl Ether (Et₂O): While less polar than THF, diethyl ether is also a widely used solvent for Grignard synthesis. researchgate.netorgsyn.org Reactions in diethyl ether may proceed more slowly but can sometimes offer better selectivity or prevent side reactions that might occur in the more reactive THF environment. researchgate.net
The optimization process involves managing variables such as temperature, concentration, and addition rate to maximize the yield of the desired product while minimizing the formation of byproducts like Wurtz coupling products. researchgate.netlibretexts.org
Table 1: Comparison of Common Solvents for Grignard Reagent Formation
| Solvent | Key Properties | Impact on Reaction |
| Tetrahydrofuran (THF) | Higher polarity and boiling point (66 °C). Forms stable coordination complexes with Mg. researchgate.netnih.gov | Generally promotes faster reaction rates. Can increase the solubility of the Grignard reagent. researchgate.net |
| Diethyl Ether (Et₂O) | Lower polarity and boiling point (34.6 °C). Less effective solvating agent than THF. researchgate.netorgsyn.org | Slower reaction initiation and rate. May reduce the occurrence of certain side reactions. researchgate.net |
Role of Magnesium Activation Techniques (e.g., Rieke Magnesium, Mechanical Activation)
A significant barrier to Grignard reagent formation is the passivating layer of magnesium oxide (MgO) that coats the surface of commercially available magnesium metal. wikipedia.org This layer inhibits the reaction with the organic halide. To overcome this, several activation techniques are employed.
Mechanical Activation: Simple methods include crushing the magnesium turnings in situ or using a stirring rod to scratch the surface, physically removing the oxide layer. wikipedia.org Sonication is another mechanical method that uses ultrasound to break up the passivating layer and increase the reactive surface area. adichemistry.com
Chemical Activation: The addition of small amounts of activating agents like iodine, 1,2-diiodoethane, or 1,2-dibromoethane (B42909) is a common practice. wikipedia.org These agents react with the magnesium surface to expose fresh, unoxidized metal.
Rieke Magnesium: For substrates that are particularly unreactive, highly activated forms of magnesium are used. Rieke magnesium is a pyrophoric, fine black powder of magnesium with a very large surface area, prepared by the reduction of an anhydrous magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium. adichemistry.comwikipedia.org This form of magnesium is significantly more reactive and allows for the preparation of Grignard reagents at much lower temperatures, which can be crucial for synthesizing thermally unstable or highly functionalized reagents. cmu.eduorganic-chemistry.org The use of Rieke magnesium can enable the direct oxidative addition to aryl bromides at temperatures as low as -78 °C. cmu.eduorganic-chemistry.org
Kinetic Studies on Formation Pathways
Kinetic studies reveal that the formation of Grignard reagents is a complex, heterogeneous surface reaction. alfredstate.eduresearchgate.net The mechanism is generally believed to involve radical intermediates that are formed at the magnesium surface. alfredstate.edu The rate of formation can be influenced by several factors, including the solvent, the nature of the halide, and the electronic properties of the organic group.
Regioselective Halogen-Magnesium Exchange Reactions
A more modern and often more efficient method for preparing highly functionalized or specific Grignard reagents is the halogen-magnesium (Hal/Mg) exchange. harvard.edunih.gov This method avoids the use of elemental magnesium and often proceeds under milder conditions with greater functional group tolerance. nih.gov For the synthesis of this compound from 2,3,4-tribromothiophene, this approach offers superior regioselectivity compared to direct insertion.
Application of Alkylmagnesium Halides (e.g., Isopropylmagnesium Chloride-Lithium Chloride Complex)
The Hal/Mg exchange is an equilibrium process where an organic halide reacts with an organomagnesium reagent to form a new Grignard reagent and a new organic halide. harvard.edu The equilibrium is driven by the formation of the more stable organomagnesium species. acs.org
A particularly effective reagent for this transformation is the isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) , often referred to as "Turbo Grignard". wikipedia.org This reagent, developed by Knochel and coworkers, exhibits enhanced reactivity and solubility in THF compared to standard Grignard reagents. rsc.org The presence of LiCl breaks up the dimeric aggregates of the Grignard reagent, leading to more reactive monomeric species in solution. wikipedia.orgrsc.org
When 2,3,4-tribromothiophene is treated with one equivalent of i-PrMgCl·LiCl, the exchange occurs with high regioselectivity at the most acidic C-2 position, yielding this compound. This method is highly efficient and tolerates a wide range of functional groups that would be incompatible with direct magnesium insertion. harvard.eduuni-muenchen.de
Table 2: Regioselective Hal/Mg Exchange using i-PrMgCl·LiCl
| Starting Material | Reagent | Position of Exchange | Product | Ref. |
| 2,3,4-Tribromothiophene | i-PrMgCl·LiCl | C-2 | This compound | harvard.eduuni-muenchen.de |
| 2,5-Dibromo-3-methylthiophene | i-PrMgCl·LiCl | C-5 (thermodynamically favored) | 5-Bromo-3-methylthiophen-2-ylmagnesium bromide | uni-muenchen.de |
| Polyhalogenated Arenes | i-PrMgCl or sBu₂Mg·2LiOR | Varies based on substrate and directing groups | Functionalized Arylmagnesium Reagents | harvard.eduuni-muenchen.de |
Mechanistic Insights into Exchange Selectivity at the C-2 Position of Dibromothiophenes
The high regioselectivity of the halogen-magnesium exchange at the C-2 position of polybrominated thiophenes is a result of several contributing factors.
Kinetic Acidity: The proton at the C-2 position of a thiophene ring is the most acidic due to the electron-withdrawing inductive effect of the sulfur atom and the ability of sulfur to stabilize an adjacent carbanion. This increased acidity translates to a more favorable site for metalation or halogen-metal exchange. The exchange reaction is thermodynamically driven by the stability of the resulting carbanionic intermediate on the Grignard reagent. acs.org
Directing Group Effect: The sulfur heteroatom can act as a chelating or directing group, coordinating with the magnesium reagent and guiding the exchange to the adjacent C-2 position.
Reagent Nature: The use of ate complexes like i-PrMgCl·LiCl or other magnesiates (e.g., nBu₃MgLi) enhances the nucleophilicity of the exchanging alkyl group, facilitating the exchange at lower temperatures where kinetic control dominates. organic-chemistry.orgacs.org Studies have shown that the bromine at the position ortho to a chelating or directing group is selectively exchanged. harvard.edu In the case of 2,3,4-tribromothiophene, the bromine at C-2 is the most reactive towards exchange, leading to the selective formation of this compound. uni-muenchen.de
Influence of Substrate Precursors on Yield and Regioselectivity
The synthesis of this compound is highly dependent on the choice of the starting material and the method of magnesiation. The logical and most effective substrate precursor is 2,3,4-tribromothiophene. The regioselectivity of the reaction is dictated by the inherent reactivity of the carbon-bromine bonds on the thiophene ring, with the C-Br bond at the α-position (C2) being the most susceptible to metal-halogen exchange due to the higher acidity of the corresponding proton.
Direct formation of a Grignard reagent using elemental magnesium turnings with polyhalogenated heterocycles is often challenging and can result in low yields. researchgate.net 3-Haloaromatic heterocycles are known to be uncooperative in classical Grignard formation. researchgate.net A more advanced and efficient approach involves the use of a halogen-magnesium exchange reaction. This method utilizes a highly active Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), to facilitate the exchange. clockss.orgresearchgate.net This combination, known as a "Turbo-Grignard" reagent (i-PrMgCl·LiCl), dramatically enhances the rate and efficiency of the Br-Mg exchange, even for less activated organic bromides. nih.govresearchgate.net The presence of LiCl is critical as it breaks down passivating magnesium clusters and increases the effective reactivity of the organomagnesium species, leading to cleaner reactions and higher yields. researchgate.netresearchgate.net
For the precursor 2,3,4-tribromothiophene, the exchange reaction is highly regioselective. The kinetic and thermodynamic preference is for the exchange to occur at the C2 position, yielding the desired this compound with high fidelity. This selectivity is a common feature in the magnesiation of polyhalogenated heterocycles, where the most electron-deficient or sterically accessible C-Br bond is targeted. ias.ac.in
Table 1: Comparison of Synthetic Methods for this compound from 2,3,4-Tribromothiophene
| Method | Reagents | Typical Conditions | Expected Yield | Regioselectivity | Comments |
| Classical Grignard Formation | Mg turnings | Reflux in THF or Et₂O | Low to Moderate | Moderate | Reaction is often difficult to initiate and prone to side reactions like Wurtz coupling. researchgate.net |
| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | THF, -20 °C to 0 °C, < 1 hr | High (>90%) | Excellent (>98:2) | Fast, clean, and highly regioselective reaction. Tolerates a wide range of functional groups. clockss.orgresearchgate.netresearchgate.net |
Transmetalation Approaches from Pre-formed Organolithium or Organozinc Species
Transmetalation provides a powerful and versatile alternative route to this compound, offering excellent control over regioselectivity. This two-step methodology involves the initial formation of a more reactive organometallic species, typically an organolithium or organozinc compound, followed by a metal-swap with a magnesium salt.
From Organolithium Precursors: The most common transmetalation strategy begins with a lithium-halogen exchange. Reacting 2,3,4-tribromothiophene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like THF, selectively cleaves the C2-Br bond. This process forms an intermediate 2-lithio-3,4-dibromothiophene with very high regioselectivity. Subsequent addition of a magnesium salt, like anhydrous magnesium bromide (MgBr₂) or its etherate complex (MgBr₂·OEt₂), to the organolithium species results in a rapid transmetalation to furnish the target this compound. For many heterocyclic systems, this lithiation-transmetalation sequence is considered a more reliable method than direct Grignard formation. researchgate.net
From Organozinc Precursors: A similar strategy can be employed using organozinc intermediates. The direct insertion of activated zinc (e.g., Rieke zinc) into the C-Br bond of 2,3,4-tribromothiophene can generate the corresponding organozinc halide. Alternatively, a halogen-zinc exchange can be performed. The direct preparation of thienylmanganese and thienylzinc reagents from precursors like 3-bromothiophene (B43185) and 3,4-dibromothiophene (B32776) has been demonstrated. researchgate.net Once formed, the organozinc intermediate can be transmetalated with a suitable magnesium reagent. While less common than the organolithium route for this specific purpose, it remains a viable synthetic option, particularly when specific functional group tolerance is required.
Table 2: Outline of Transmetalation Routes
| Route | Step 1: Intermediate Formation | Step 2: Transmetalation | Key Advantages |
| Organolithium | 2,3,4-tribromothiophene + n-BuLi → 2-lithio-3,4-dibromothiophene | 2-lithio-3,4-dibromothiophene + MgBr₂ → Product | High regioselectivity, reliable, well-established methodology. researchgate.net |
| Organozinc | 2,3,4-tribromothiophene + Activated Zn → 3,4-Dibromo-2-thienylzinc bromide | Organozinc intermediate + RMgX → Product | Offers different functional group compatibility compared to organolithium reagents. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of Organometallic Thiophene Derivatives
The synthesis of organometallic reagents, including thiophene derivatives, is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, conserving energy, and using safer materials. rsc.org
One of the primary focuses is on solvent selection. Traditional solvents for Grignard reactions like diethyl ether (Et₂O) and tetrahydrofuran (THF) have significant safety and environmental drawbacks. Research has identified 2-Methyltetrahydrofuran (2-MeTHF) as a superior green alternative. rsc.org Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF has a better safety profile and can lead to improved reaction efficiency, including the suppression of Wurtz coupling by-products. rsc.org
Energy efficiency is another key aspect. The development of flow chemistry techniques for the generation and use of organometallic reagents offers substantial green advantages. researchgate.net Continuous flow reactors allow for precise control over reaction temperature and time, leading to higher yields, fewer by-products, and enhanced safety, especially when handling highly reactive or unstable intermediates.
The principle of waste prevention is addressed by improving atom economy. The use of highly efficient halogen-magnesium exchange reactions with i-PrMgCl·LiCl is inherently greener than multi-step sequences that may require protecting groups or generate more stoichiometric by-products. clockss.org Furthermore, catalytic approaches for the functionalization of thiophenes, such as palladium-catalyzed direct C-H arylation, can offer more sustainable pathways compared to classical cross-coupling reactions that require the pre-formation of stoichiometric organometallic reagents. ias.ac.in
Table 3: Application of Green Chemistry Principles to Organometallic Thiophene Synthesis
| Green Chemistry Principle | Application in Thiophene Organometallic Synthesis | Example/Benefit |
| Use of Renewable Feedstocks / Safer Solvents | Replacing traditional ethereal solvents with bio-derived alternatives. | Using 2-Methyltetrahydrofuran (2-MeTHF) instead of THF improves safety and is derived from renewable sources. rsc.org |
| Design for Energy Efficiency | Employing technologies that reduce energy consumption and reaction times. | Utilizing flow chemistry for Grignard formation allows for better thermal control and faster, safer reactions. researchgate.net |
| Waste Prevention (Atom Economy) | Choosing synthetic routes that incorporate more of the starting materials into the final product. | Halogen-magnesium exchange is more atom-economical than a lithiation-transmetalation sequence which uses stoichiometric n-BuLi. clockss.org |
| Catalysis | Using catalytic amounts of reagents to promote reactions instead of stoichiometric amounts. | The LiCl in "Turbo-Grignard" reagents acts as an activator, making the overall process more efficient and avoiding harsher conditions. researchgate.netresearchgate.net |
Comprehensive Reactivity Profile and Mechanistic Pathways of 3,4 Dibromothiophen 2 Ylmagnesium Bromide
Nucleophilic Addition Reactions with Electrophilic Centers
As a potent nucleophile, the carbanionic carbon of 3,4-dibromothiophen-2-ylmagnesium bromide readily attacks electron-deficient centers. libretexts.org The fundamental reaction involves the nucleophilic addition to a carbonyl group, which transforms the sp2-hybridized carbonyl carbon into an sp3-hybridized tetrahedral center. masterorganicchemistry.com
The addition of Grignard reagents like this compound to carbonyl compounds is a cornerstone of alcohol synthesis. libretexts.org The reaction with formaldehyde (B43269) yields a primary alcohol, aldehydes afford secondary alcohols, and ketones produce tertiary alcohols. libretexts.org When reacting with esters, two equivalents of the Grignard reagent typically add, resulting in a tertiary alcohol where two of the alkyl/aryl groups originate from the nucleophile. libretexts.org
The mechanism for these additions involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. libretexts.org The magnesium atom of the Grignard reagent often acts as a Lewis acid, coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov This initial addition forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.
Stereoselectivity: In reactions with chiral aldehydes and ketones, the stereochemical outcome is governed by several factors. Classic models like the Felkin-Anh model can often predict the major diastereomer formed. However, the high reactivity of some Grignard reagents can lead to reactions that are under kinetic control, where the transition state energies determine the product ratio. nih.gov For additions to chiral ketones, high stereoselectivity can be achieved if one face of the carbonyl group is significantly more sterically hindered, effectively blocking the approach of the nucleophile from that side. nih.gov In certain cases, chelation control can dictate the stereochemical outcome, especially with substrates containing a nearby coordinating heteroatom (e.g., α-alkoxy ketones), where the Grignard reagent can form a cyclic transition state. nih.gov
Regioselectivity: With dicarbonyl compounds or molecules containing multiple electrophilic sites, such as esters and glyoxylates, regioselectivity can be a challenge. The high reactivity of Grignard reagents can lead to a lack of selectivity, with additions occurring at multiple sites. nih.gov For instance, in a compound containing both a ketone and an ester, a Grignard reagent might react with both functional groups. nih.gov Careful control of reaction conditions, such as temperature and the rate of addition, is often necessary to achieve selective addition to the more reactive carbonyl group.
This compound also reacts with other carbon-heteroatom double bonds that mimic the electrophilicity of carbonyls.
Nitriles: The reaction with a nitrile (R-C≡N) initially forms an N-metallo-imine intermediate after the nucleophilic addition across the C≡N triple bond. This intermediate is then hydrolyzed during workup to yield a ketone. This two-step sequence provides a valuable method for synthesizing ketones where one of the R groups is the 3,4-dibromothiophen-2-yl moiety. In some cases, steric hindrance in the Grignard reagent can prevent addition to the nitrile. nih.gov
Imines: Imines (R₂C=NR') and their derivatives serve as electrophiles for Grignard reagents, leading to the formation of amines. The nucleophilic addition of the Grignard reagent to the imine carbon creates a new carbon-carbon bond and forms a magnesium amide intermediate. Subsequent aqueous workup protonates the nitrogen to give the final amine product. The stereoselectivity of additions to chiral imines can sometimes be more predictable than with the analogous ketones, potentially following established models like Felkin-Anh. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has greatly expanded the utility of Grignard reagents beyond simple nucleophilic additions. These methods allow for the formation of carbon-carbon bonds between the Grignard reagent and various organic electrophiles, often with high efficiency and selectivity. nih.gov Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-based systems. bris.ac.uk
Palladium catalysts are highly effective for cross-coupling reactions involving organometallic reagents. wikipedia.orgwikipedia.org this compound can participate in several named coupling reactions.
Kumada-Tamao-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl) catalyzed by a nickel or palladium complex. wikipedia.org It is one of the earliest developed cross-coupling methods and remains a powerful tool for C-C bond formation. wikipedia.org The reaction of polybrominated thiophenes with Grignard reagents in the presence of palladium catalysts has been shown to be an efficient process. trdizin.gov.trresearchgate.net The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
Negishi Coupling: The Negishi coupling is a versatile reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium species. wikipedia.org While this compound is a Grignard reagent, it can be readily converted to the corresponding organozinc reagent in situ by transmetalation with a zinc salt like ZnBr₂. organic-chemistry.org This "softened" nucleophile often exhibits greater functional group tolerance and reactivity in palladium-catalyzed couplings. wikipedia.orgorganic-chemistry.org The Negishi reaction is notable for its ability to couple a wide range of carbon centers (sp³, sp², and sp). wikipedia.org
The table below summarizes results for the Kumada-Corriu-Tamao coupling of bromothiophenes with cyclohexylmagnesium bromide using various catalysts.
| Substrate | Catalyst (3 mol%) | Yield (%) | Reference |
|---|---|---|---|
| 2,3,4-Tribromothiophene (B1329577) | PdCl₂(dppm) | 85 | |
| 2,3,4-Tribromothiophene | NiCl₂(dppm) | 80 | |
| 2,3,4-Tribromothiophene | FeCl₂(dppm) | 75 | |
| 2,3,5-Tribromothiophene | PdCl₂(dppm) | 88 | |
| 2,3,5-Tribromothiophene | NiCl₂(dppm) | 85 | |
| 2,3,5-Tribromothiophene | FeCl₂(dppm) | 80 |
The choice of ligand coordinated to the palladium center is crucial and can dramatically influence the outcome of a cross-coupling reaction. scite.ainih.gov Ligands can affect catalyst stability, reactivity, and selectivity (chemo-, regio-, and stereoselectivity). scite.ainih.gov
Reactivity: The electronic and steric properties of the ligand modulate the reactivity of the palladium catalyst. Electron-rich, bulky phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, CPhos), are often highly effective. nih.govnih.govnih.gov These ligands can stabilize the active Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination step. In some cases, even ligand-less catalyst systems using Pd(OAc)₂ can be highly efficient for the arylation of thiophenes, particularly at very low catalyst loadings. rsc.org
Selectivity: Ligands play a critical role in controlling selectivity. In Negishi couplings of secondary alkyl organometallics, the choice of ligand is key to suppressing undesired side reactions like β-hydride elimination and promoting the desired reductive elimination pathway. nih.govmit.edu For example, the use of the CPhos ligand was shown to be highly effective in the Negishi coupling of secondary alkylzinc halides with aryl bromides, providing excellent yields of the desired branched product. nih.govmit.edu The stereochemical outcome of reactions can also be highly ligand-dependent. nih.gov For instance, in couplings involving Z-alkenyl halides, the choice of ligand can determine whether the stereochemistry is retained or eroded. nih.gov
The following table illustrates the effect of different ligands on the site selectivity of a palladium-catalyzed allylation reaction.
| Entry | Ligand | γ:α Ratio | Reference |
|---|---|---|---|
| 1 | None | 60:40 | nih.gov |
| 2 | P(p-tolyl)₃ | 58:42 | nih.gov |
| 3 | PCy₃ | 70:30 | nih.gov |
| 4 | AsPh₃ | 56:44 | nih.gov |
| 5 | dppe | 53:47 | nih.gov |
| 6 | dppp | 59:41 | nih.gov |
| 7 | dppb | 65:35 | nih.gov |
| 8 | dppf | 67:33 | nih.gov |
A key synthetic advantage of using this compound is the presence of the two remaining bromine atoms at the 3- and 4-positions. These C-Br bonds are significantly less reactive towards Grignard formation but are susceptible to substitution via transition-metal-catalyzed cross-coupling. This differential reactivity allows for sequential or iterative cross-coupling reactions, providing a pathway to complex, polysubstituted thiophenes. nih.gov
The general strategy involves:
First Coupling: The C-MgBr bond at the 2-position is reacted with an electrophile in a cross-coupling reaction.
Second Coupling: The resulting product, now a 2-substituted-3,4-dibromothiophene, can undergo a second cross-coupling reaction at one of the remaining C-Br bonds.
The order of these subsequent couplings can often be controlled. nih.goviupac.org The bromine at the 4-position (para to the sulfur atom in the coupled product) might exhibit different reactivity compared to the bromine at the 3-position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one position over the other. This stepwise approach is a powerful method for the controlled assembly of oligoarenes and other conjugated systems. nih.gov The ability to perform direct bromination on thiophene (B33073) rings also provides a route to creating the polyhalogenated precursors needed for these sequential reactions. nih.gov
Nickel-Catalyzed Coupling Reactions (e.g., Kumada Catalyst-Transfer Polycondensation)
This compound serves as a key monomer in the synthesis of conjugated polythiophenes through nickel-catalyzed cross-coupling reactions. The most prominent of these is the Kumada Catalyst-Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization. nih.govresearchgate.net This method is a powerful tool for creating well-defined, regioregular conjugated polymers, which are essential materials for organic electronics like field-effect transistors and photovoltaic cells. ru.nlutexas.edu
The polymerization process utilizes the dual reactivity of the monomer. The Grignard moiety (-MgBr) at the 2-position acts as the nucleophilic component, while the bromine atom at the 5-position (or in this case, the 4-position if subsequent functionalization is intended) acts as the electrophilic leaving group for the coupling reaction. Nickel complexes, particularly those with bidentate phosphine ligands such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) and Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), are highly effective catalysts for this transformation. ru.nlrsc.org The use of these catalysts can lead to poly(3-alkylthiophene)s with high head-to-tail (HT) regioregularity, often exceeding 99%. rsc.org
The KCTP method represents a significant advancement over traditional step-growth polycondensations, as it proceeds via a chain-growth mechanism. nih.gov This allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution (polydispersity), and the synthesis of complex architectures like block copolymers. researchgate.netru.nl The reaction involves the sequential addition of monomer units to a growing polymer chain that remains activated by the nickel catalyst. utexas.edu
Table 1: Common Nickel Catalysts in Thiophene Polymerization
| Catalyst | Ligand | Typical Application | Reference |
|---|---|---|---|
| Ni(dppe)Cl₂ | 1,2-bis(diphenylphosphino)ethane | KCTP for high regioregularity | ru.nlrsc.org |
| Ni(dppp)Cl₂ | 1,3-bis(diphenylphosphino)propane | KCTP for high regioregularity | ru.nl |
| Ni(PPh₃)₄ | Triphenylphosphine | Polymerization, though with less control than bidentate ligands | ru.nl |
| Pd(PPh₃)₄ | Triphenylphosphine | Can result in regiorandom polymers | rsc.org |
The mechanism of Kumada Catalyst-Transfer Polycondensation is a key factor in its ability to produce well-defined polymers. nih.gov It is understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, analogous to other palladium and nickel-catalyzed cross-coupling reactions. researchgate.netwikipedia.org
The currently accepted mechanism for KCTP is as follows:
Initiation/Oxidative Addition : The active Ni(0) species, often formed in situ from a Ni(II) precatalyst, undergoes oxidative addition to the C-Br bond of a monomer molecule. This forms a Ni(II)-aryl-halide complex associated with the end of what will become the polymer chain. ru.nlresearchgate.net
Transmetalation : This Ni(II) complex then undergoes transmetalation with the Grignard moiety of a second monomer molecule. The aryl group from the new monomer displaces the halide on the nickel center. ru.nlresearchgate.net
Reductive Elimination : The two organic groups on the nickel complex couple and are eliminated, forming a new C-C bond and regenerating a Ni(0) species. utexas.edu
Crucially, in a catalyst-transfer mechanism, the regenerated catalyst does not dissociate into the solution but instead remains associated with the newly formed polymer chain, effectively "walking" to the new reactive chain end. researchgate.net This intramolecular catalyst transfer is what confers the chain-growth characteristics to the polymerization, as the catalyst is passed from one monomer to the next as the chain elongates. nih.gov This process minimizes undesirable side reactions like homocoupling. ru.nl
Mechanistic studies using techniques like in situ ³¹P NMR have provided insight into the reaction intermediates. ru.nl These investigations have revealed that factors such as steric hindrance near the Grignard moiety can significantly impact the polymerization. For instance, monomers with bulky substituents ortho to the C-MgBr group may participate in the initial transmetalation step but fail to undergo the subsequent steps required for chain propagation. ru.nl
Iron- and Copper-Catalyzed Coupling Reactions
Beyond nickel, other transition metals like iron and copper have been explored for catalyzing cross-coupling reactions involving Grignard reagents, driven by the low cost, low toxicity, and high abundance of these metals. nih.govbris.ac.uk
Iron-catalyzed coupling reactions have emerged as a viable alternative to palladium and nickel systems. researchgate.net Iron salts, such as Fe(acac)₃ or FeCl₃, can effectively catalyze the coupling of aryl Grignard reagents with organic halides. The mechanism of iron-catalyzed couplings is complex and can vary with the specific substrates and ligands, sometimes proceeding through radical intermediates or well-defined iron(II) ate-complexes. nih.govnih.gov For a monomer like this compound, an iron catalyst could facilitate coupling at the C-Br bond, reacting with another organometallic partner. Research has demonstrated the successful coupling of various bromothiophene derivatives with Grignard reagents using iron catalysts, suggesting the applicability of this method. researchgate.net The use of additives like TMEDA (N,N,N′,N′-tetramethylethylenediamine) can be critical in these reactions to suppress side product formation.
Copper-catalyzed coupling reactions are also well-established for reactions with Grignard reagents. wikipedia.org Copper salts, particularly CuCN, are known to promote the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds. mdpi.com While this is not a direct cross-coupling of an aryl halide, it demonstrates the utility of copper in mediating C-C bond formation with Grignard reagents. In the context of a molecule like this compound, copper catalysis could be employed in reactions involving the C-Br bond, particularly in coupling with other organometallic species, although this is less common than Ni or Pd catalysis for biaryl synthesis.
Orthogonal Functionalization Strategies Utilizing Both Grignard Reactivity and Cross-Coupling Potential
The structure of this compound, featuring two distinct reactive sites—the nucleophilic Grignard center at C2 and the electrophilic C-Br bond at C4—makes it an ideal substrate for orthogonal functionalization. This strategy involves the selective, stepwise reaction of these sites to construct unsymmetrically 3,4-disubstituted thiophenes, which are valuable building blocks in materials science and medicinal chemistry. nih.gov
The general approach involves two sequential steps:
Grignard Reaction : The highly reactive C-MgBr bond is first quenched with a suitable electrophile (e.g., an aldehyde, ketone, or CO₂). This reaction is typically fast and occurs under mild conditions, leaving the less reactive C-Br bond at the 4-position intact.
Cross-Coupling Reaction : The resulting 2-substituted-3,4-dibromothiophene can then undergo a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or a second Kumada coupling) at the C4-Br position. This second step allows for the introduction of a different functional group, leading to a precisely substituted thiophene derivative. nih.gov
This site-selective approach provides a powerful method for molecular editing, allowing complex structures to be built with a high degree of control. rsc.org The differential reactivity of the Grignard reagent versus the aryl bromide is the key to the strategy's success. iupac.org
Table 2: Illustrative Orthogonal Functionalization Sequence
| Step | Reaction Type | Reagents | Intermediate/Product | Reference |
|---|
Electrophilic Quenching and Derivatization Reactions
The Grignard moiety of this compound is a potent nucleophile and can be readily derivatized by reaction with a wide range of electrophiles. These reactions provide direct routes to various 2-substituted-3,4-dibromothiophenes.
Reactions with Halogenating Agents
A standard transformation for Grignard reagents is the reaction with electrophilic halogen sources to form a carbon-halogen bond. This allows for the conversion of the C-MgBr bond back into a C-X bond (where X is a different halogen). For instance, reacting this compound with iodine (I₂) would yield 2-iodo-3,4-dibromothiophene. This type of reaction is useful for creating substrates for subsequent metal-catalyzed reactions, as the reactivity of an aryl iodide in oxidative addition is typically higher than that of an aryl bromide. lookchem.com This selective halogenation is a key step in synthetic sequences that require fine-tuning of reactivity at different positions on the thiophene ring. mdpi.com
Carbon Dioxide Insertion for Carboxylic Acid Synthesis
One of the most fundamental and widely used reactions of Grignard reagents is carboxylation via reaction with carbon dioxide (usually in the form of solid dry ice). youtube.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon atom of CO₂. youtube.com This insertion reaction forms a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute acid (acidic workup) yields the corresponding carboxylic acid. youtube.comyoutube.com
For this compound, this reaction provides a direct and efficient one-step synthesis of 3,4-dibromothiophene-2-carboxylic acid. uni.lu This product is a valuable intermediate for the synthesis of pharmaceuticals and functional materials. bldpharm.com The reaction is highly reliable and serves as a classic example of C-C bond formation and functional group introduction using organometallic reagents. youtube.com
Investigations into Grignard Reagent Aggregation and Solution State
The behavior of Grignard reagents in solution is complex, characterized by the Schlenk equilibrium, a dynamic process that governs the distribution of various organomagnesium species. This equilibrium involves the disproportionation of the primary Grignard reagent (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). The position of this equilibrium and the extent of aggregation are significantly influenced by the nature of the organic group (R), the halide (X), the solvent, concentration, and temperature. nih.govwikipedia.org For this compound, the specific electronic and steric properties of the dibromothienyl group play a crucial role in its solution-state behavior.
In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, the magnesium center typically coordinates with solvent molecules. wikipedia.org This solvation is a key factor in stabilizing the monomeric form of the Grignard reagent. However, even in coordinating solvents, Grignard reagents can exist as a mixture of monomers, dimers, and higher-order aggregates. nih.gov The presence of bulky substituents on the organic framework can influence the propensity for aggregation.
Computational studies on thiophene-based Grignard reagents have provided valuable insights into the potential aggregation pathways. nih.gov These studies suggest the formation of various bridged dimeric structures, which can be thermodynamically competitive with the monomeric species. The nature of the bridging atoms (halide or the carbon of the thiophene ring) defines the structure and stability of these dimers.
Spectroscopic Probes for Aggregation States (e.g., in situ NMR)
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the complex solution-state structures of Grignard reagents. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, it is possible to identify and quantify the different species present in the Schlenk equilibrium.
While direct NMR data for this compound is not extensively reported in the literature, the principles can be extrapolated from studies on analogous Grignard reagents. For instance, ¹H and ¹³C NMR spectroscopy can provide information about the electronic environment of the thiophene ring, which would be expected to differ between the monomeric RMgBr form and the dimeric or R₂Mg species.
Of particular utility is ²⁵Mg NMR spectroscopy, as the chemical shift of the magnesium nucleus is highly sensitive to its coordination environment. nih.gov Different magnesium-containing species in the Schlenk equilibrium (RMgBr, R₂Mg, and MgBr₂) would exhibit distinct ²⁵Mg NMR resonances, allowing for their direct observation and the determination of the equilibrium position under various conditions.
The table below summarizes the expected trends in NMR spectroscopic data for the different species involved in the aggregation of a generic thiophenyl Grignard reagent.
| Species | Expected ¹H NMR Chemical Shift (Thiophene Protons) | Expected ¹³C NMR Chemical Shift (C-Mg) | Expected ²⁵Mg NMR Chemical Shift |
| Monomer (RMgBr) | Shifted relative to the parent thiophene | Significant downfield shift | Intermediate chemical shift |
| Dimer [(RMgBr)₂] | Potentially different shifts for bridging and terminal groups | Multiple signals or broadened signals | Shifted relative to the monomer |
| Dialkylmagnesium (R₂Mg) | Distinct shifts from the RMgBr species | Different chemical shift compared to RMgBr | Upfield or downfield shift depending on structure |
| Magnesium Bromide (MgBr₂) | No associated thiophene protons | No associated carbon | Distinct chemical shift |
This table is illustrative and actual chemical shifts will be dependent on the specific compound, solvent, and temperature.
The use of techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR can further aid in distinguishing between species of different sizes in solution. d-nb.info Larger aggregates will diffuse more slowly than smaller monomers, resulting in different diffusion coefficients that can be measured and used to identify the various components of the equilibrium.
Impact of Aggregation on Reactivity and Selectivity
For instance, in cross-coupling reactions, a common application for Grignard reagents, the active nucleophilic species that participates in the transmetalation step with the catalyst may be the monomeric RMgBr, the more reactive R₂Mg, or even an aggregated form. The steric bulk of aggregated species could potentially hinder their reaction with a sterically demanding catalyst or substrate, thereby influencing the reaction rate. nih.gov
The selectivity of a reaction can also be affected by the aggregation state. For a multifunctional substrate, the different Grignard species in solution may exhibit different chemoselectivities. For example, the more reactive R₂Mg species might react with a less reactive functional group that is inert to the RMgBr monomer.
The addition of co-solvents like 1,4-dioxane (B91453) can be used to manipulate the Schlenk equilibrium. wikipedia.orgresearchgate.netnih.gov Dioxane selectively precipitates magnesium bromide as a coordination polymer, effectively shifting the equilibrium towards the formation of the dialkylmagnesium species (R₂Mg). wikipedia.orgresearchgate.netnih.gov This can be a useful strategy to generate a more reactive Grignard reagent or to study the reactivity of the R₂Mg species in isolation.
The following table outlines the potential effects of aggregation on the reactivity of this compound.
| Aggregation State | Expected Reactivity | Potential Impact on Selectivity |
| Monomer (RMgBr) | Generally considered the primary reactive species. | May exhibit baseline selectivity for different functional groups. |
| Dimer/Oligomer [(RMgBr)n] | Lower reactivity due to increased steric hindrance and lower concentration of accessible reactive centers. | Could lead to different selectivity profiles compared to the monomer due to steric effects. |
| Dialkylmagnesium (R₂Mg) | Often more nucleophilic and reactive than the corresponding RMgBr. | May lead to lower chemoselectivity due to higher reactivity, or different regioselectivity. |
Synthetic Applications of 3,4 Dibromothiophen 2 Ylmagnesium Bromide in Complex Molecular Architectures
Building Blocks for Highly Functionalized Thiophenes
The reactivity of 3,4-Dibromothiophen-2-ylmagnesium bromide is harnessed to create a diverse array of thiophene (B33073) derivatives with precisely controlled substitution patterns. The presence of the two bromine atoms provides handles for further functionalization, making it a powerful tool for generating molecular complexity.
The strategic placement of the magnesium bromide group at the 2-position and bromine atoms at the 3- and 4-positions of the thiophene ring makes this compound an exceptional precursor for the synthesis of tetra-substituted thiophenes with high regioisomeric purity. The Grignard moiety can react with a variety of electrophiles, while the remaining bromine atoms are available for subsequent cross-coupling reactions.
This step-wise functionalization is key to achieving defined substitution patterns that are difficult to access through direct electrophilic substitution of a thiophene core. For instance, the Grignard reagent can be coupled with an electrophile to install a substituent at the 2-position. The resulting 2-substituted-3,4-dibromothiophene can then undergo selective metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions at the 3- and 4-positions.
Kumada coupling is a particularly effective method, where a Grignard reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. jcu.edu.au By first reacting this compound with a desired electrophile and then subjecting the brominated intermediate to Kumada coupling with other Grignard reagents, multi-substituted thiophenes can be built in a controlled manner. jcu.edu.auresearchgate.net For example, 3,4-dibromothiophene (B32776) can be reacted with Grignard reagents in the presence of a Ni(dppp)Cl₂ catalyst to produce 3,4-dialkylthiophenes in good yields. researchgate.net This same principle allows for the sequential and regioselective introduction of different groups.
The ability to perform regioselective bromine/magnesium exchange reactions, sometimes tuned by the choice of reagent or additives, further enhances the utility of polyhalogenated thiophenes derived from this Grignard reagent. uni-muenchen.de This controlled approach ensures the synthesis of a single, pure regioisomer, which is critical for applications where specific molecular geometry dictates function, such as in pharmaceuticals or electronic materials. A protocol for creating a tetra-substituted thiophene has been demonstrated through successive lithiation and bromination reactions, highlighting the feasibility of such multi-step functionalizations. mdpi.com
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
| Kumada Coupling | ArMgBr, Ni(dppp)Cl₂ | Polysubstituted Thiophenes | Allows for the introduction of various alkyl or aryl groups at specific positions. jcu.edu.auresearchgate.net |
| Selective Br/Mg Exchange | R₂Mg·2LiOR, PMDTA | Regioisomerically Pure Thiophenes | Enables fine-tuned, selective functionalization of one bromine atom over another. uni-muenchen.de |
| Sequential Lithiation | n-BuLi, Electrophiles (e.g., n-PrBr) | Tetra-substituted Thiophenes | Provides a step-wise pathway to complex, fully substituted thiophene rings. mdpi.com |
This compound is a key starting point for the synthesis of thiophene-fused heterocyclic systems. These structures, where the thiophene ring is annulated with another heterocyclic ring, often exhibit unique electronic and photophysical properties. The 3,4-disubstitution pattern of the parent compound, 3,4-dibromothiophene, is ideal for forming fused systems like thieno[3,4-b]pyrazines and thieno[3,2-b]thiophenes. researchgate.netrsc.org
The synthesis of thieno[3,4-b]pyrazines, for example, can be achieved from 3,4-dibromothiophene. researchgate.net A common route involves the conversion of 3,4-dibromothiophene to 3,4-diaminothiophene, which is then condensed with an α-dione. researchgate.net While this does not use the Grignard reagent directly for the cyclization, this compound can be used to introduce substituents onto the thiophene ring prior to the annulation reaction, thereby creating functionalized thieno[3,4-b]pyrazine (B1257052) derivatives. These fused systems are noted for their applications as low-band-gap materials. rsc.org
Similarly, the synthesis of other fused systems, such as thieno[3,2-b]thiophene, can be accomplished starting from polybrominated thiophenes. rsc.org The Grignard reagent allows for the introduction of functional groups that can then participate in intramolecular cyclization reactions to form the fused ring structure. This approach provides a versatile entry into a wide range of complex heterocyclic architectures that are of interest in materials science and medicinal chemistry.
Precursors for Organic Electronic and Optoelectronic Materials
The π-conjugated nature of the thiophene ring makes it a fundamental component in organic electronics. This compound serves as a crucial precursor for creating sophisticated oligomeric and polymeric materials with tailored electronic and optoelectronic properties for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). jcu.edu.auchemimpex.com
Oligothiophenes, which are defined chains of thiophene units, are important model compounds for understanding the properties of polythiophenes and are used in high-performance electronic devices. sigmaaldrich.com this compound is instrumental in the controlled, step-wise synthesis of these oligomers.
Cross-coupling reactions are the primary method for constructing oligothiophenes. universiteitleiden.nl In a typical Kumada coupling reaction, a thienyl Grignard reagent is coupled with a bromothiophene. jcu.edu.auscispace.com By using this compound, a dimeric unit can be formed. The remaining bromine atoms on the resulting bithienyl structure can then be converted into new Grignard reagents for further chain extension, allowing for the synthesis of oligomers with precisely controlled lengths.
One patented method describes the synthesis of helical oligothiophenes starting from 3,4-dibromothiophene. unl.edu The process involves a selective mono-lithium/bromine exchange to form a bithienyl intermediate, which is then further elaborated. This highlights the ability to selectively react one of the bromine atoms, a strategy that is directly applicable to the Grignard analogue. This control over chain length and the potential to introduce specific functional groups at defined positions are critical for tuning the electronic properties and solid-state packing of the final material. sigmaaldrich.com
Perhaps one of the most significant applications of thiophene Grignard reagents is in the synthesis of regioregular conjugated polymers. The precise arrangement of side chains along the polymer backbone (regioregularity) has a profound impact on the material's electronic properties. Head-to-tail (HT) coupled poly(3-alkylthiophenes) (P3HTs) exhibit significantly higher charge carrier mobilities compared to their regioirregular counterparts. nih.gov
Kumada Catalyst-Transfer Polycondensation (KCTP), also known as the GRIM (Grignard Metathesis) method, is a powerful chain-growth polymerization technique that utilizes thiophene monomers bearing both a halogen and a magnesium halide. nih.govru.nl A monomer derived from 3,4-dibromothiophene, for instance, 2-bromo-3-alkyl-5-chloromagnesiothiophene, can be polymerized using a nickel catalyst like Ni(dppp)Cl₂. nih.govru.nl
The polymerization proceeds in a chain-growth manner, where the nickel catalyst "walks" along the growing polymer chain, adding one monomer unit at a time. nih.govnih.gov This mechanism allows for excellent control over the polymer's molecular weight, a narrow molecular weight distribution, and high degrees of regioregularity. nih.gov It also enables the synthesis of well-defined block copolymers by sequentially adding different monomers. cmu.edursc.org The use of 3,4-dibromothiophene derivatives as monomers allows for the incorporation of substituents at the 3- and 4-positions, leading to polymers with unique properties, such as lower band gaps.
| Polymerization Method | Monomer Type | Catalyst | Key Features |
| Kumada Catalyst-Transfer Polycondensation (KCTP/GRIM) | 2-bromo-5-chloromagnesio-3-alkylthiophene | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | Chain-growth mechanism, high regioregularity (HT-coupling), controlled molecular weight, narrow polydispersity. nih.govnih.govru.nl |
| End-Group Functionalization | Post-polymerization addition of RMgX | Ni(dppp)Cl₂ | Allows for the synthesis of telechelic polymers and block copolymers. cmu.educmu.edu |
Beyond linear oligomers and polymers, this compound is a building block for more complex two- and three-dimensional π-conjugated frameworks. These materials are at the forefront of research for applications in electronics, photonics, and sensing. chemimpex.com
The Grignard reagent enables the incorporation of the 3,4-dibromothiophene unit into larger systems through cross-coupling reactions. This unit can act as a branching point or as a core for constructing star-shaped molecules or dendritic structures. For example, the synthesis of hyperbranched aromatic polymers has been demonstrated using an AB₂ type monomer polymerized via KCTP, showcasing the versatility of the methodology. nih.gov
Furthermore, the 3,4-disubstituted thiophene core is a key component in many donor-acceptor (D-A) type materials. researchgate.net By coupling the Grignard reagent (or its derivatives) with electron-accepting units, chemists can create D-A copolymers with low band gaps, which are highly desirable for organic solar cells. rsc.org The ability to start from this compound provides a reliable and versatile route to these advanced materials, allowing for systematic tuning of their electronic structure and properties. chemimpex.com
Utility in Sequential and One-Pot Synthetic Transformations
Research in the field of polyhalogenated thiophenes has demonstrated the feasibility of such sequential functionalizations. While direct and extensive literature on one-pot sequences starting specifically with pre-formed this compound is not abundant, the principles are well-established with similar substrates like tetrabromothiophene (B189479). These studies show that a careful orchestration of reaction conditions, such as temperature and catalyst choice, allows for the stepwise substitution of bromine atoms.
A representative, albeit illustrative, one-pot sequential synthesis could commence with the in situ formation of the Grignard reagent from 3,4-dibromothiophene. This is then followed by a series of cross-coupling reactions. For instance, a Negishi or Kumada coupling can be performed at the C2 position. Subsequently, by altering the catalyst system and temperature, a Suzuki or Sonogashira coupling can be selectively induced at one of the brominated positions, followed by a final coupling at the remaining position to yield a fully and unsymmetrically substituted thiophene.
The following data tables outline plausible and representative sequential one-pot reactions, based on established methodologies in thiophene chemistry, to illustrate the synthetic utility of this compound.
Table 1: Illustrative One-Pot Sequential Functionalization of 3,4-Dibromothiophene
This table outlines a hypothetical, yet chemically sound, three-step, one-pot synthesis to create a tri-substituted thiophene, demonstrating the principle of sequential reactivity.
| Step | Reagent/Catalyst | Reaction Type | Target Position | Product Intermediate |
| 1 | i-PrMgCl·LiCl; then ZnCl₂; then Aryl-I, Pd(dba)₂/SPhos | Grignard Formation / Negishi Coupling | C2 | 2-Aryl-3,4-dibromothiophene |
| 2 | Alkyne, Pd(PPh₃)₄, CuI | Sonogashira Coupling | C4 | 2-Aryl-4-alkynyl-3-bromothiophene |
| 3 | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Suzuki Coupling | C3 | 2,3-Diaryl-4-alkynylthiophene |
Table 2: Detailed Research Findings on a Related Sequential Cross-Coupling
While not starting with the Grignard reagent, the following data from the sequential cross-coupling of tetrabromothiophene provides experimental evidence for the feasibility of selective, sequential reactions on a polybrominated thiophene core, a principle directly applicable to the functionalization of this compound.
| Starting Material | Step 1: Reagent/Catalyst | Step 1: Product | Step 2: Reagent/Catalyst | Step 2: Product | Overall Yield | Reference |
| Tetrabromothiophene | Phenylboronic acid, Pd(PPh₃)₄ | 2-Phenyl-3,4,5-tribromothiophene | Phenylacetylene, Pd(PPh₃)₄, CuI | 2-Phenyl-5-(phenylethynyl)-3,4-dibromothiophene | 75% | researchgate.net |
| Tetrabromothiophene | Phenylacetylene, Pd(PPh₃)₄, CuI | 2-(Phenylethynyl)-3,4,5-tribromothiophene | Phenylboronic acid, Pd(PPh₃)₄ | 2-Phenyl-5-(phenylethynyl)-3,4-dibromothiophene | 72% | researchgate.net |
These examples underscore the potential of using multi-halogenated thiophenes as platforms for creating complex and diverse molecular structures through controlled, sequential, and one-pot methodologies. The application of these principles to this compound opens avenues for the efficient synthesis of novel compounds for various applications in science and technology.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation
In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, IR)
Real-time monitoring of the formation and subsequent reactions of 3,4-dibromothiophen-2-ylmagnesium bromide is crucial for optimizing reaction conditions and understanding mechanistic pathways. In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose, allowing for the observation of species directly in the reaction mixture without the need for sample extraction. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in tracking the conversion of the starting material, 3,4-dibromothiophene (B32776), to the Grignard reagent. The formation of the C-Mg bond induces significant changes in the chemical shifts of the thiophene (B33073) ring protons and carbons. For instance, the proton at the 2-position of the thiophene ring disappears upon metallation, and the adjacent proton at the 5-position experiences a shift in its resonance. On-line ¹H NMR spectroscopy has been successfully used to monitor the formation and subsequent quenching of other aryl Grignard reagents, a technique directly applicable to this system. researchgate.net This allows for rapid optimization of reaction parameters like temperature and addition rates. researchgate.net
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the consumption of the C-Br bond of the starting halide and the formation of the characteristic C-Mg bond of the Grignard reagent. While the C-Mg stretch itself can be difficult to observe directly, changes in the vibrational modes of the thiophene ring provide a clear indication of the reaction's progress. This method is particularly advantageous for reactions conducted under flow conditions. researchgate.net
A significant consideration in the study of Grignard reagents is the Schlenk equilibrium, where the reagent can exist in equilibrium with its corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org Spectroscopic techniques can sometimes distinguish between these different species in solution, providing deeper insight into the reactive species present.
Table 1: Illustrative Spectroscopic Data for Monitoring the Formation of this compound
| Compound/Functional Group | Technique | Characteristic Signal/Shift | Observation During Reaction |
| 3,4-Dibromothiophene | ¹H NMR | Doublet for H-2, Doublet for H-5 | Signal for H-2 decreases and disappears |
| C-Br Bond | IR Spectroscopy | ~500-650 cm⁻¹ | Peak intensity diminishes |
| Thiophene Ring (Product) | ¹H NMR | Shifted signal for H-5 | New signal appears and grows |
| Thiophene Ring (Product) | ¹³C NMR | Significant upfield/downfield shift for C-2 | New carbon signals appear |
X-ray Crystallography for Product Structure Confirmation and Mechanistic Insights
X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures. While obtaining a crystal structure of the Grignard reagent itself is challenging due to its reactive and often complex solution behavior, this technique is invaluable for confirming the structure of the final, stable products derived from its reactions. acs.org
By reacting this compound with an electrophile (e.g., a ketone or an aldehyde), a new, often crystalline, organic compound is formed. Single-crystal X-ray diffraction analysis of this product provides precise information on:
Connectivity: Confirming that the 3,4-dibromothienyl group has been attached to the desired position on the substrate.
Stereochemistry: Elucidating the three-dimensional arrangement of atoms, which is critical for asymmetric synthesis.
Bond Lengths and Angles: Providing data that can offer insights into electronic effects and steric strain within the molecule.
For example, the crystal structure of a dimeric ethylmagnesium bromide complex has been determined, revealing a bromine-bridged structure that provides insight into the nature of Grignard reagents in solution. acs.org Similar analyses of products derived from this compound would provide incontrovertible proof of the reaction's outcome.
Table 2: Hypothetical X-ray Crystallographic Data for a Product Derived from this compound
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Basic crystal lattice classification |
| Space Group | P2₁/c | Describes the symmetry elements of the unit cell |
| C-S Bond Length (Thiophene) | 1.71 Å | Confirms the thiophene ring integrity |
| C-Br Bond Lengths | 1.88 Å, 1.89 Å | Confirms the presence and position of bromine atoms |
| C-C Bond (Thiophene-Substituent) | 1.49 Å | Confirms the newly formed carbon-carbon bond |
| Resolution | 0.75 Å | Indicates the quality and detail of the structural data |
Mass Spectrometry Techniques for Identification of Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of molecules. It is essential for identifying reaction products and, in some cases, transient intermediates.
Electron Ionization (EI-MS): This technique is particularly useful for analyzing volatile and thermally stable products. The fragmentation patterns generated by EI-MS can provide significant structural information. For thiophene derivatives, characteristic fragmentation often involves cleavage of substituent groups and fragmentation of the thiophene ring itself. researchgate.netnih.gov A key feature in the mass spectrum of any product derived from this compound would be the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), which results in a characteristic M, M+2, and M+4 peak pattern for the molecular ion, confirming the presence of two bromine atoms. wisc.edu
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique suitable for analyzing less volatile or thermally fragile molecules. It has been used to study reaction mechanisms by detecting intermediates directly from the reaction mixture. purdue.edu For reactions involving this compound, ESI-MS could potentially identify key intermediates in the catalytic cycle of cross-coupling reactions or other complex transformations.
Table 3: Characteristic Mass Spectrometry Peaks for a Hypothetical Product (e.g., (3,4-Dibromothiophen-2-yl)methanol)
| m/z Value | Proposed Fragment Identity | Significance |
| 270/272/274 | [M]⁺ (Molecular Ion) | Confirms molecular weight and presence of two Br atoms |
| 241/243/245 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 191/193 | [M - Br]⁺ | Loss of one bromine atom |
| 162 | [M - 2Br]⁺ | Loss of both bromine atoms |
| 111 | [M - 2Br - CH₂OH]⁺ | Thiophene ring fragment |
Chromatographic Methods for Purity and Reaction Progress Analysis
Chromatographic techniques are indispensable for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can be used to monitor the disappearance of the volatile starting material (3,4-dibromothiophene) and the appearance of the product. researchgate.net GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for identifying products and byproducts in the reaction mixture. wisc.edu
Table 4: Hypothetical Reaction Monitoring Data using HPLC
| Time (minutes) | % 3,4-Dibromothiophene (Starting Material) | % Product | % Byproduct |
| 0 | 100 | 0 | 0 |
| 15 | 65 | 30 | 5 |
| 30 | 32 | 62 | 6 |
| 60 | 5 | 88 | 7 |
| 120 | <1 | 92 | 8 |
Theoretical and Computational Chemistry Studies on 3,4 Dibromothiophen 2 Ylmagnesium Bromide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules. For Grignard reagents like 3,4-Dibromothiophen-2-ylmagnesium bromide, DFT calculations can elucidate key properties such as molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.
Quantum chemical studies on simpler thiophene (B33073) Grignards reveal the significant influence of the thiophene ring and its substituents on the stability and reactivity of the C-Mg bond. nih.govacs.org In the case of this compound, the two bromine atoms on the thiophene ring are expected to have a substantial impact on the electronic properties. These electron-withdrawing groups would influence the charge distribution across the thiophene ring and the polarity of the carbon-magnesium bond.
DFT calculations can be employed to model the ground state geometry, showing the bond lengths and angles of the solvated monomeric species, typically with tetrahydrofuran (B95107) (THF) molecules coordinating to the magnesium center. nih.govnih.gov The calculated charge distribution would likely confirm the carbanionic character of the carbon atom bonded to magnesium, which is the source of the Grignard reagent's nucleophilicity. leah4sci.com The energies of the HOMO and LUMO can be used to predict the molecule's kinetic stability and its propensity to react with electrophiles. A lower HOMO-LUMO energy gap generally suggests higher reactivity.
Table 1: Predicted DFT Parameters for this compound•(THF)₂ (Note: These are illustrative values based on general principles and data from related compounds.)
| Parameter | Predicted Value | Significance |
| C₂-Mg Bond Length | ~2.15 Å | Indicates the length of the key reactive bond. |
| Mulliken Charge on C₂ | -0.6 to -0.8 | Quantifies the nucleophilic character of the carbon atom. |
| Mulliken Charge on Mg | +1.0 to +1.2 | Shows the electropositive nature of the magnesium atom. |
| HOMO Energy | ~ -2.5 eV | Relates to the electron-donating ability of the reagent. |
| LUMO Energy | ~ -0.5 eV | Relates to the electron-accepting ability of the reagent. |
| HOMO-LUMO Gap | ~ 2.0 eV | An indicator of chemical reactivity and stability. |
These calculations are instrumental in predicting how the reagent will behave in chemical reactions, for instance, by indicating which sites are most susceptible to electrophilic attack.
Molecular Dynamics Simulations of Reagent Behavior in Solution
Grignard reagents in solution, particularly in ethereal solvents like THF, exist in a complex equilibrium known as the Schlenk equilibrium. acs.orgacs.org This equilibrium involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium halide (MgX₂). nih.gov Molecular dynamics (MD) simulations, especially ab initio MD which uses electronic structure calculations to determine forces, are powerful tools for studying these dynamic systems. researchgate.net
MD simulations can model the explicit interactions between the Grignard reagent and the solvent molecules over time. acs.org For a molecule like this compound, simulations would show how THF molecules coordinate to the magnesium atom, typically resulting in a tetracoordinated or pentacoordinated magnesium center. acs.orgacs.org The number and movement of these solvent molecules are not passive; they play a critical role in the reaction mechanism by stabilizing different species and intermediates. acs.org
Simulations have shown that the Schlenk equilibrium for thiophene Grignards can be more complex than for simple alkyl Grignards. nih.gov This is due to the potential for π-interactions involving the thiophene ring, which can stabilize dimeric intermediates. nih.govacs.org These dimers, where two magnesium centers are bridged by halogen atoms, are often present in solution and can be key reactive species. acs.orgnih.gov MD simulations can track the formation and dissociation of these dimers and the exchange of ligands, providing a detailed picture of the species present in the solution.
Table 2: Key Aspects of Molecular Dynamics Simulations for Thiophene Grignards in THF
| Aspect | Description | Relevance to this compound |
| Solvation Shell | The arrangement and number of THF molecules around the Mg center. acs.org | The bulky dibromothienyl group may influence the coordination number and dynamics of the THF ligands. |
| Schlenk Equilibrium | The dynamic equilibrium between RMgBr, R₂Mg, and MgBr₂ species. acs.org | The electronic effects of the bromine atoms can shift the position of this equilibrium. |
| Dimer Formation | Formation of bridged dinuclear species, e.g., [RMgBr]₂. nih.gov | π-stacking interactions between the dibromothiophene rings could influence dimer stability and structure. |
| Ligand Exchange | The exchange of THF molecules and bromide ions between different magnesium centers. acs.org | Provides insight into the lability of the coordination sphere, which is crucial for reactivity. |
Computational Modeling of Reaction Pathways and Transition States
Understanding the mechanism of a Grignard reaction requires identifying the relevant reaction pathways and the structures of the transition states. Computational chemistry allows for the mapping of the potential energy surface of a reaction, locating the low-energy paths from reactants to products.
For the reaction of this compound with an electrophile, such as a ketone, multiple pathways may compete. nih.govacs.org These could include a concerted nucleophilic addition mechanism or a stepwise radical pathway. acs.org By calculating the energies of the transition states for each possible pathway, chemists can predict which mechanism is more likely to occur.
Quantum chemical investigations into the Schlenk equilibrium for thiophene Grignards have revealed a complex network of pathways involving various dimeric intermediates. nih.govacs.org These studies show that the reaction does not simply proceed from the monomeric Grignard. Instead, different dimeric structures can be the true reactants. nih.gov Modeling these pathways for this compound would involve calculating the thermodynamics and kinetics of the interconversion between the monomer and various dimers, and then the reaction of each of these species with the chosen electrophile.
Table 3: Illustrative Relative Free Energies for Species in a Thiophene Grignard Schlenk Equilibrium (Based on data for 2-thienylmagnesium chloride nih.gov)
| Species | Description | Illustrative Relative Free Energy (kcal/mol) |
| 2 RMgBr(THF)₂ | Two monomeric Grignard molecules | 0.0 (Reference) |
| R₂Mg(THF)₂ + MgBr₂(THF)₃ | Disproportionation products | +1 to +3 |
| [RMgBr(THF)]₂ (Br-bridged) | Dimeric Grignard (Halogen bridged) | -2 to 0 |
| [RMgBr(THF)]₂ (C-bridged) | Dimeric Grignard (Carbon bridged) | +5 to +8 |
Prediction of Regioselectivity and Chemo-selectivity in Complex Reactions
Computational modeling is particularly valuable for predicting the selectivity of reactions involving complex molecules. Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preference for reaction with one functional group over another.
For this compound, questions of regioselectivity could arise if it were to react with an unsymmetrical substrate. DFT calculations of reactivity indices, such as the Fukui function or local softness, can help predict which atom in the substrate is most susceptible to nucleophilic attack by the Grignard reagent.
Chemoselectivity is a major consideration when a substrate contains multiple electrophilic functional groups (e.g., a ketone and an ester). The reaction of a Grignard reagent with an ester can proceed twice to form a tertiary alcohol, passing through a ketone intermediate. leah4sci.com Computational modeling can determine the activation barriers for the reaction at each functional group. By comparing these barriers, a prediction can be made as to which group will react preferentially. For this compound, the steric bulk and electronic nature of the dibromothienyl group will significantly influence these activation energies.
Table 4: Factors Influencing Selectivity and Their Computational Modeling
| Selectivity Type | Influencing Factors | Computational Approach |
| Regioselectivity | Steric hindrance, charge distribution, orbital overlap. | Calculation of transition state energies for different regioisomeric pathways. Analysis of reactivity indices (e.g., Fukui functions). |
| Chemoselectivity | Relative reactivity of functional groups, steric accessibility. | Calculation and comparison of activation energy barriers for reaction at each functional group. |
| Stereoselectivity | Steric interactions in the transition state, chiral auxiliaries. | Modeling of diastereomeric transition states and comparison of their relative energies. |
By simulating the entire reaction profile, from the complex solution-phase equilibrium of the Grignard reagent to the various possible transition states, computational chemistry provides invaluable insights that can guide the rational design of synthetic routes and explain unexpected reaction outcomes. nih.govacs.org
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Atom-Economical Synthetic Routes
One promising avenue is the exploration of alternative activation methods for magnesium metal, which can circumvent the need for entrainers or co-solvents that contribute to the chemical waste stream. Sonication, for instance, has been shown to be an effective method for initiating Grignard reagent formation, potentially reducing the need for chemical activators. Furthermore, research into solvent-free or mechanochemical preparations of Grignard reagents is an emerging area that could dramatically improve the environmental footprint of their synthesis.
The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is also a critical consideration. taylorandfrancis.com For the synthesis of 3,4-Dibromothiophen-2-ylmagnesium bromide, this translates to minimizing the formation of byproducts such as Wurtz-type homocoupling products. researchgate.net The development of highly selective reaction conditions and catalyst systems that favor the desired Grignard formation is a key objective.
Table 1: Comparison of Traditional vs. Sustainable Grignard Synthesis Approaches
| Feature | Traditional Grignard Synthesis | Emerging Sustainable Approaches |
| Activation | Chemical activators (e.g., iodine, 1,2-dibromoethane) | Physical methods (e.g., sonication, mechanical activation) |
| Solvents | Anhydrous ethers (e.g., diethyl ether, THF) | Greener solvents, solvent-free conditions |
| Byproducts | Wurtz homocoupling products | Minimized through enhanced selectivity |
| Energy Input | Often requires heating | Potential for room temperature synthesis |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity and selectivity of this compound in cross-coupling reactions are heavily dependent on the catalytic system employed. While palladium and nickel catalysts are commonly used, there is a continuous drive to discover new catalysts that offer improved performance. nih.govgoogle.com Future research in this area is likely to focus on several key aspects:
Earth-Abundant Metal Catalysts: In a bid to move away from expensive and less sustainable precious metal catalysts like palladium, researchers are exploring the use of more abundant and economical metals such as iron, copper, and cobalt. mdpi.com Iron-catalyzed cross-coupling reactions, for example, have shown significant promise as a sustainable alternative. mdpi.com
Ligand Design: The development of novel ligands plays a crucial role in tuning the reactivity and selectivity of the metal catalyst. Future research will likely involve the design of sophisticated ligands that can control the coordination environment of the metal center, thereby directing the outcome of the reaction with high precision. This is particularly important for a molecule like this compound, where selective reaction at one of the bromine atoms is often desired.
Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. sioc-journal.cn This dual catalytic approach could open up new reaction pathways for this compound, enabling transformations that are not accessible through traditional thermal methods.
Table 2: Emerging Catalytic Systems for Grignard Cross-Coupling
| Catalyst Type | Advantages | Potential Application for this compound |
| Iron-based catalysts | Low cost, low toxicity, earth-abundant mdpi.com | Sustainable cross-coupling reactions for the synthesis of functionalized thiophenes. |
| Copper-based catalysts | Versatile reactivity, readily available | Selective C-C and C-heteroatom bond formation. |
| Photoredox/Nickel dual catalysis | Mild reaction conditions, novel reactivity sioc-journal.cn | Access to complex molecular architectures under visible light irradiation. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The batch-wise production of Grignard reagents can be challenging to scale up and control, particularly due to the exothermic nature of the reaction. Flow chemistry offers a compelling solution to these issues by providing superior heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. researchgate.net
Furthermore, the combination of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical synthesis. sciforum.netchemrxiv.org These automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. sciforum.net For this compound, this could enable the rapid synthesis and screening of a library of derivatives for applications in materials science and drug discovery.
Expansion of Applications in Multifunctional Materials and Supramolecular Chemistry
Thiophene-based materials are of significant interest due to their unique electronic and optical properties. This compound serves as a crucial precursor for the synthesis of a wide range of poly- and oligothiophenes. Future research will undoubtedly focus on leveraging this versatile building block to create novel multifunctional materials.
Organic Electronics: By carefully designing the substituents introduced via the Grignard reagent, researchers can tune the bandgap, charge mobility, and other electronic properties of the resulting polymers. This opens up possibilities for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The introduction of different functionalities at the 3- and 4-positions of the thiophene (B33073) ring can lead to materials with tailored properties. nih.gov
Supramolecular Chemistry: The ability to introduce specific functional groups onto the thiophene backbone allows for the design of molecules that can self-assemble into well-defined supramolecular structures. These structures can exhibit interesting properties and have potential applications in areas such as sensing, catalysis, and drug delivery. The precise control over the substitution pattern offered by the Grignard methodology is key to programming the desired self-assembly behavior.
Synergistic Approaches Combining Experimental and Computational Methodologies to Unravel Complex Reactivity
The mechanism of Grignard reactions can be complex, involving various equilibria and aggregated species in solution. nih.gov A deeper understanding of the reactivity of this compound can be achieved through a synergistic approach that combines experimental studies with advanced computational modeling.
Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the structures of reaction intermediates and transition states, as well as the energetics of different reaction pathways. mdpi.comresearchgate.net This can help in rationalizing experimental observations and in predicting the outcome of new reactions. For this compound, computational studies could be employed to:
Investigate the relative reactivity of the two bromine atoms and the factors that govern selective Grignard formation at the 2-position.
Model the interaction of the Grignard reagent with different catalysts and substrates to understand the origins of selectivity in cross-coupling reactions. nih.gov
Predict the electronic and optical properties of novel polymers derived from this Grignard reagent.
By combining the predictive power of computational chemistry with the empirical evidence from experimental work, researchers can accelerate the discovery and development of new applications for this compound. nih.gov
Q & A
Q. How is 3,4-Dibromothiophen-2-ylmagnesium bromide synthesized and characterized in academic settings?
- Methodology : Synthesis typically involves reacting 3,4-dibromothiophene with magnesium metal in an anhydrous ether solvent under inert conditions. The reaction progress is monitored by observing gas evolution (H₂) and maintaining a controlled temperature (20–40°C). Post-synthesis, the Grignard reagent is characterized via ¹H/¹³C NMR spectroscopy to confirm the absence of starting material and the presence of the organomagnesium species. Titration with iodine is used to quantify active magnesium content .
- Key Considerations : Ensure strict exclusion of moisture and oxygen to prevent decomposition.
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Handling Guidelines :
- Store under inert gas (argon/nitrogen) in flame-resistant containers. Avoid contact with water, alcohols, or acidic vapors, as violent reactions may occur .
- Use flame-resistant lab coats, gloves, and face shields. Equip reaction setups with dry ice condensers to trap flammable ether vapors .
- Emergency Measures : In case of exposure, rinse skin with water and seek medical attention. For spills, neutralize with dry sand or specialized absorbents (e.g., ChemSorb®) .
Q. What are the primary applications of this Grignard reagent in organic synthesis?
- Reactivity Profile : This reagent participates in nucleophilic additions to carbonyl groups (ketones, aldehydes) and cross-coupling reactions (e.g., Kumada coupling with aryl halides). Its thiophene backbone is valuable for constructing conjugated systems in materials science .
- Example : Reacting with esters yields tertiary alcohols, while coupling with Pd catalysts produces biaryl structures for optoelectronic materials .
Advanced Research Questions
Q. How do the bromine substituents influence the reactivity of this compound in regioselective reactions?
- Substituent Effects : Bromine atoms act as ortho/para-directing groups , steering electrophilic substitutions toward specific positions on the thiophene ring. However, in Grignard reactions, the magnesium center primarily drives nucleophilic behavior. Computational studies (DFT) suggest bromine’s electron-withdrawing effect lowers the energy barrier for magnesium insertion into C-Br bonds .
- Experimental Validation : Compare reaction outcomes with non-halogenated analogs to isolate substituent effects .
Q. What strategies mitigate competing side reactions (e.g., proto-demetalation) during large-scale syntheses?
- Optimization Techniques :
- Use low-polarity solvents (e.g., THF/ether mixtures) to stabilize the Grignard intermediate.
- Introduce Lewis acids (e.g., CeCl₃) to suppress protonation by coordinating with the magnesium center .
- Monitor reaction kinetics via in-situ IR spectroscopy to detect early signs of decomposition .
Q. How can computational modeling predict the compound’s behavior in novel reaction systems?
- Computational Tools :
- DFT calculations (e.g., Gaussian, ORCA) model transition states and activation energies for magnesium insertion and coupling steps.
- Molecular dynamics simulations assess solvent effects and aggregation states of the Grignard species, which influence reactivity .
- Case Study : Simulations of ether solvent interactions reveal optimal stoichiometry for minimizing dimerization, enhancing yield .
Data Contradictions and Resolution
Q. Discrepancies in reported stability under varying storage conditions: How to reconcile these findings?
- Evidence : Some studies claim stability for weeks under argon , while others note gradual decomposition after 72 hours .
- Resolution : Variability arises from trace moisture/oxygen levels. Implement Karl Fischer titration to quantify residual water in solvents and storage vessels. Use sealed ampoules with Teflon valves for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
